2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)-N-(3-methoxyphenyl)acetamide
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Description
2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)-N-(3-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C22H27N3O4 and its molecular weight is 397.475. The purity is usually 95%.
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Biological Activity
The compound 2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)-N-(3-methoxyphenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article synthesizes available research findings on its biological activity, including its mechanisms of action and therapeutic implications.
Chemical Structure and Properties
The molecular formula of the compound is C22H27N3O4 with a molecular weight of 397.5 g/mol. Its structure features a cyclopenta[d]pyrimidine core with substituents that contribute to its biological properties.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
-
Antiproliferative Activity :
- Research indicates that derivatives of the compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds structurally related to this molecule have shown IC50 values in the low micromolar range against melanoma cells (A375) and fibroblast cells (3T3) .
-
Enzyme Inhibition :
- The compound has been evaluated for its inhibitory effects on phosphodiesterases (PDEs), which are crucial in cellular signaling pathways. Compounds with similar structures have demonstrated potent inhibition of PDE1 isoforms . This inhibition is significant as it can lead to increased levels of cyclic AMP (cAMP), impacting various physiological processes.
- Mechanism of Action :
Table 1: Summary of Biological Activities
Activity Type | Effect | Reference |
---|---|---|
Antiproliferative | IC50 ~ 4 µM in A375 cells | |
PDE Inhibition | High potency against PDE1 | |
Cytotoxicity | Minimal cytotoxicity observed at 10 µM |
Detailed Findings
- In a study assessing the antiproliferative activity of related compounds, several derivatives were tested at varying concentrations (100 nM to 50 µM). The most active derivative showed profound antiproliferative activity at concentrations as low as 1 µM, indicating strong potential for therapeutic applications in oncology .
- The selectivity for PDE1 over other isoforms suggests a targeted approach that could minimize side effects associated with broader-spectrum inhibitors.
Properties
IUPAC Name |
2-(3-cyclohexyl-2,4-dioxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-1-yl)-N-(3-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4/c1-29-17-10-5-7-15(13-17)23-20(26)14-24-19-12-6-11-18(19)21(27)25(22(24)28)16-8-3-2-4-9-16/h5,7,10,13,16H,2-4,6,8-9,11-12,14H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KETJXUIUTZVIAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CN2C3=C(CCC3)C(=O)N(C2=O)C4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.